molecular formula C11H16O2 B7990426 3-Ethoxy-4-methylphenethyl alcohol

3-Ethoxy-4-methylphenethyl alcohol

Cat. No.: B7990426
M. Wt: 180.24 g/mol
InChI Key: BUMHALUJEIXKMQ-UHFFFAOYSA-N
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Description

3-Ethoxy-4-methylphenethyl alcohol is an organic compound with the molecular formula C11H16O2 It is a derivative of phenethyl alcohol, characterized by the presence of an ethoxy group at the third position and a methyl group at the fourth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethoxy-4-methylphenethyl alcohol can be achieved through several methods. One common approach involves the alkylation of 4-methylphenethyl alcohol with ethyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic processes to enhance yield and efficiency. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the alkylation reaction, and continuous flow reactors may be employed to optimize reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxy-4-methylphenethyl alcohol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, sodium borohydride (NaBH4) in methanol.

    Substitution: Sodium ethoxide (NaOEt) in ethanol, potassium tert-butoxide (KOtBu) in tert-butanol.

Major Products Formed:

    Oxidation: 3-ethoxy-4-methylbenzaldehyde, 3-ethoxy-4-methylbenzoic acid.

    Reduction: 3-ethoxy-4-methylphenethyl alkane.

    Substitution: Various substituted phenethyl alcohol derivatives.

Scientific Research Applications

3-Ethoxy-4-methylphenethyl alcohol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.

    Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-ethoxy-4-methylphenethyl alcohol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of metabolites that exert biological effects. For example, its oxidation products may interact with cellular receptors and signaling pathways, influencing physiological processes such as inflammation and cell proliferation.

Comparison with Similar Compounds

    4-Ethoxy-3-methoxyphenethyl alcohol: Similar structure but with a methoxy group instead of a methyl group.

    3-Methoxy-4-methylphenethyl alcohol: Similar structure but with a methoxy group instead of an ethoxy group.

    4-Methylphenethyl alcohol: Lacks the ethoxy group, making it less hydrophobic.

Uniqueness: 3-Ethoxy-4-methylphenethyl alcohol is unique due to the presence of both ethoxy and methyl groups, which confer distinct chemical properties such as increased hydrophobicity and altered reactivity compared to its analogs. These properties make it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

2-(3-ethoxy-4-methylphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-3-13-11-8-10(6-7-12)5-4-9(11)2/h4-5,8,12H,3,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUMHALUJEIXKMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CCO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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